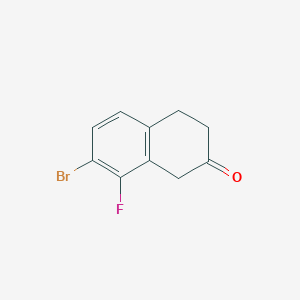
3-(3-Bromo-5-methoxyphenyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromo-5-methoxyphenyl)-2-oxopropanoic acid: is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a phenyl ring attached to a 2-oxopropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-(3-Bromo-5-methoxyphenyl)-2-oxopropanoic acid typically begins with commercially available starting materials such as 3-bromo-5-methoxybenzaldehyde and ethyl acetoacetate.
Reaction Steps:
Industrial Production Methods:
- The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction of the carbonyl group in the 2-oxopropanoic acid moiety can yield the corresponding alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.
Major Products:
- The major products formed from these reactions include phenolic derivatives, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
- The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology:
- It has potential applications in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Medicine:
- Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry:
- The compound can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
- The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and methoxy group can influence its binding affinity and selectivity.
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
3-Bromo-5-methoxyphenylboronic acid: This compound shares the bromine and methoxy substituents but differs in the presence of a boronic acid group instead of the 2-oxopropanoic acid moiety.
3-Bromo-5-methoxybenzoic acid: Similar in structure but contains a carboxylic acid group instead of the 2-oxopropanoic acid moiety.
Uniqueness:
- The presence of the 2-oxopropanoic acid moiety in 3-(3-Bromo-5-methoxyphenyl)-2-oxopropanoic acid provides unique reactivity and potential for diverse chemical transformations compared to its similar compounds.
Propiedades
Fórmula molecular |
C10H9BrO4 |
|---|---|
Peso molecular |
273.08 g/mol |
Nombre IUPAC |
3-(3-bromo-5-methoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9BrO4/c1-15-8-3-6(2-7(11)5-8)4-9(12)10(13)14/h2-3,5H,4H2,1H3,(H,13,14) |
Clave InChI |
NLZIXICBPCLNEN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)CC(=O)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B15333861.png)
![Cesium 5-methylbenzo[D]oxazole-2-carboxylate](/img/structure/B15333870.png)


![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-3-methylaniline](/img/structure/B15333878.png)

![6-(tetrahydro-2H-pyran-2-yloxy)-4-oxaspiro[2.4]heptane](/img/structure/B15333895.png)




![6-[Methyl(2,2,2-trifluoroethyl)amino]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B15333924.png)
